molecular formula C22H19N5O4S B6020797 2-[6-AMINO-5-CYANO-3-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]PHENYL MORPHOLINE-4-CARBOXYLATE

2-[6-AMINO-5-CYANO-3-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]PHENYL MORPHOLINE-4-CARBOXYLATE

Cat. No.: B6020797
M. Wt: 449.5 g/mol
InChI Key: UXDITFIYMKPVJS-UHFFFAOYSA-N
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Description

2-[6-AMINO-5-CYANO-3-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]PHENYL MORPHOLINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of pyranopyrazoles This compound is characterized by its unique structure, which includes a thiophene ring, a pyrano[2,3-c]pyrazole core, and a morpholine-4-carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-AMINO-5-CYANO-3-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]PHENYL MORPHOLINE-4-CARBOXYLATE typically involves multi-step reactions. One common method includes the condensation of thiophene derivatives with cyanoacetylated compounds, followed by cyclization to form the pyrano[2,3-c]pyrazole core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-[6-AMINO-5-CYANO-3-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]PHENYL MORPHOLINE-4-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

2-[6-AMINO-5-CYANO-3-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]PHENYL MORPHOLINE-4-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[6-AMINO-5-CYANO-3-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]PHENYL MORPHOLINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in inhibiting certain enzymes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-AMINO-5-CYANO-3-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]PHENYL MORPHOLINE-4-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[2-(6-amino-5-cyano-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4S/c23-12-14-17(18-19(16-6-3-11-32-16)25-26-21(18)31-20(14)24)13-4-1-2-5-15(13)30-22(28)27-7-9-29-10-8-27/h1-6,11,17H,7-10,24H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDITFIYMKPVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=CC=CC=C2C3C(=C(OC4=NNC(=C34)C5=CC=CS5)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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